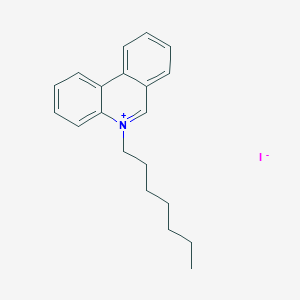
5-Heptylphenanthridin-5-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptylphenanthridin-5-ium iodide: is a chemical compound with the molecular formula C20H24IN. It is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine derivatives are known for their applications in various fields, including chemistry, biology, and medicine, due to their unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptylphenanthridin-5-ium iodide typically involves the alkylation of phenanthridine with heptyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Heptylphenanthridin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically involve the use of sodium or potassium salts of the desired nucleophile.
Major Products Formed:
Oxidation: Phenanthridine N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halide-substituted phenanthridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Heptylphenanthridin-5-ium iodide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to intercalate with DNA makes it a useful tool in molecular biology research .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photonic devices. Its unique optical properties make it suitable for applications in optoelectronics .
Mecanismo De Acción
The mechanism of action of 5-Heptylphenanthridin-5-ium iodide involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This property is particularly useful in anticancer research, where the compound can induce cell death in cancer cells by interfering with their genetic material .
Comparación Con Compuestos Similares
Phenanthridine: The parent compound of 5-Heptylphenanthridin-5-ium iodide, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine, also used in DNA-binding studies.
Ethidium Bromide: A well-known DNA intercalator used in molecular biology.
Uniqueness: this compound is unique due to its heptyl side chain, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This property makes it a promising candidate for drug development and other applications where cell membrane permeability is crucial .
Propiedades
Número CAS |
113817-76-8 |
|---|---|
Fórmula molecular |
C20H24IN |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
5-heptylphenanthridin-5-ium;iodide |
InChI |
InChI=1S/C20H24N.HI/c1-2-3-4-5-10-15-21-16-17-11-6-7-12-18(17)19-13-8-9-14-20(19)21;/h6-9,11-14,16H,2-5,10,15H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NVJLYTIFYKVNAB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



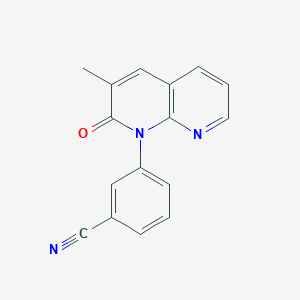
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
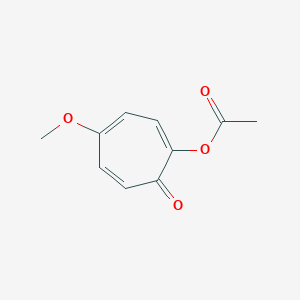

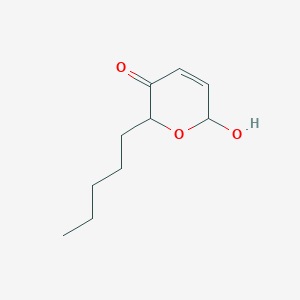


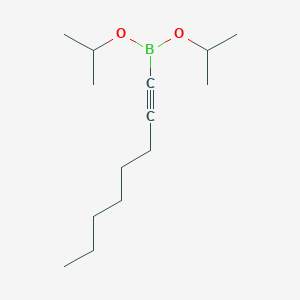
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
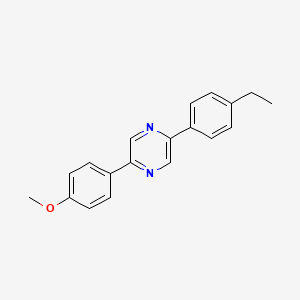


![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
